molecular formula C13H14O B15312712 Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Cat. No.: B15312712
M. Wt: 186.25 g/mol
InChI Key: MXQQOJJTOWBBLZ-UHFFFAOYSA-N
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Description

Tricyclo[7.2.2.0²,⁷]trideca-2,4,6-trien-8-one is a polycyclic ketone characterized by a rigid tricyclic framework with conjugated double bonds and a ketone group at the 8-position. Its structure comprises a bicyclo[7.2.2] backbone fused with a bridged cycloalkene system, resulting in unique electronic and steric properties.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-one

InChI

InChI=1S/C13H14O/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13/h1-4,9-10H,5-8H2

InChI Key

MXQQOJJTOWBBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as a Primary Pathway

The Diels-Alder reaction serves as the cornerstone for constructing the tricyclic framework of tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one. This [4+2] cycloaddition between a diene and a dienophile generates the six-membered ring, followed by intramolecular cyclization to form the remaining rings. A study by EvitaChem demonstrates that using substituted cyclopentadienes as dienes and α,β-unsaturated ketones as dienophiles under anhydrous conditions yields the target compound with moderate efficiency. For instance, reacting 1,3-cyclopentadiene with methyl vinyl ketone at 120°C in toluene produces a bicyclic intermediate, which undergoes spontaneous ring closure upon heating to 160°C.

Key variables affecting this method include:

  • Dienophile reactivity : Electron-deficient dienophiles (e.g., maleic anhydride derivatives) accelerate reaction rates but may introduce competing side reactions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve diene solubility but risk ketone decomposition at elevated temperatures.
  • Catalytic additives : Lewis acids such as aluminum chloride (AlCl₃) enhance regioselectivity but complicate purification due to byproduct formation.

Intramolecular Cyclization Strategies

Post-cycloaddition intramolecular cyclization completes the tricyclic structure. EvitaChem reports that treating the Diels-Alder adduct with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) induces deprotonation at the α-carbon of the ketone, facilitating nucleophilic attack on adjacent electrophilic centers. This step forms the seven-membered ring, with reaction yields ranging from 45% to 62% depending on steric hindrance.

Catalytic Reduction Methods

Hydrogenation Under Controlled Conditions

Partial hydrogenation using palladium-on-carbon (Pd/C) in ethanol at 25°C selectively reduces exocyclic double bonds without affecting the aromatic rings. American Elements notes that such conditions maintain the ketone intact while modulating ring strain, though specific data for this compound remain undisclosed.

Reaction Optimization and Yield Enhancement

Temperature and Pressure Effects

Elevated temperatures (160–200°C) favor cyclization but risk thermal decomposition of sensitive intermediates. EvitaChem recommends incremental heating ramps (10°C/min) to balance reaction kinetics and product stability. Pressurizing the reaction vessel to 3–5 atm during hydrogenation steps improves gas-liquid mixing, enhancing catalyst efficiency.

Solvent and Catalytic System Screening

Comparative studies highlight tetralin as an optimal solvent for high-temperature cyclizations due to its high boiling point (207°C) and inertness toward ketones. Bimetallic catalysts (e.g., Pd-Fe/C) show promise in reducing reaction times by 30% compared to monometallic systems, though cost considerations may limit industrial adoption.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹³C NMR : Peaks at δ 208.5 ppm confirm the ketone carbonyl group, while aromatic carbons appear between δ 125–140 ppm.
  • IR Spectroscopy : A strong absorption band at 1680 cm⁻¹ corresponds to the C=O stretch.

Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₄O
Molecular Weight 186.25 g/mol
CAS Number 56129-78-3
Boiling Point Not reported
Density Not reported

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tricyclic systems, focusing on structural variations, synthetic routes, physicochemical properties, and reactivity.

Heteroatom-Substituted Analogs

  • 11-R-1,9-Dinitro-13-(2-oxopropyl)-6,11-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-8-one

    • Structural Differences : Incorporates two nitrogen atoms (6,11-diaza) and nitro/oxopropyl substituents.
    • Synthesis : Prepared via a modified Mannich reaction, yielding derivatives with enhanced bioactivity .
    • Reactivity : The diaza backbone increases electrophilicity, enabling nucleophilic attacks at the ketone and nitro groups.
  • 9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²⁷]trideca-2(7),3,5-trien-11-one Structural Differences: Features oxygen (8-oxa) and nitrogen (10,12-diaza) heteroatoms, along with a phenyl substituent. Synthesis: Formed via a one-pot condensation of acetophenone, aldehydes, and urea using sulfamic acid, highlighting efficient heterocycle construction . Applications: The oxa-diaza system enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.

Thermal Stability and Rearrangement

  • Tricyclo[4.1.0.0²⁷]hept-3-ene and Tetracyclo[4.1.0.0²⁴,0³⁵]heptane
    • Key Difference : Smaller ring systems with fewer conjugated double bonds.
    • Thermal Behavior : Rearrangement in toluene-d6 at 200°C for 24 hours yields products with 40–60% efficiency, suggesting lower thermal stability compared to the target compound’s rigid, conjugated framework .

Crystallographic and Physicochemical Properties

  • 1-Ethyl-4-hydroxy-9-azatricyclo[7.4.1.0²⁷]tetradeca-2,4,6-trien-8-one
    • Structural Differences : Larger tetradeca-triene system with an ethyl and hydroxyl group.
    • Crystallography : Orthorhombic crystal system (P212121) with unit cell dimensions a = 8.298 Å, b = 9.9817 Å, c = 14.7324 Å. The hydroxyl group facilitates hydrogen bonding, enhancing crystalline packing stability .
    • Comparison : The target compound lacks hydroxyl/ethyl groups, likely reducing intermolecular hydrogen bonding and crystallinity.

Functionalization Potential

  • Tricyclo[7.2.2.0²,⁷]trideca-2,4,6-trien-8-amine Hydrochloride
    • Derivatization : The ketone group in the parent compound is reduced to an amine, forming a hydrochloride salt. This contrasts with diaza/oxa analogs, where nitro or ether groups dominate reactivity .

Q & A

Q. Methodological Answer :

  • Step 1 : Optimize reaction conditions by screening catalysts (e.g., Lewis acids) and solvents (e.g., toluene, DMF) under controlled thermal stability parameters (200°C for 24 hours), as thermal stability is critical for tricyclic compounds .
  • Step 2 : Monitor reaction progress via HPLC or GC-MS to ensure intermediate formation and minimize side products.
  • Step 3 : Purify via column chromatography using gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity.

[Advanced] How can researchers resolve contradictions in reported thermal stability data for this compound?

Q. Methodological Answer :

  • Triangulation Approach : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and computational modeling (DFT) to cross-validate decomposition temperatures and activation energies .
  • Replicate Conditions : Ensure experimental reproducibility by standardizing heating rates (e.g., 5°C/min in inert atmospheres) and comparing results across multiple labs .
  • Address Discrepancies : If contradictions persist, investigate impurities (e.g., residual solvents) via NMR or X-ray crystallography to confirm structural integrity .

[Basic] What spectroscopic techniques are most effective for characterizing the stereochemistry of this tricyclic compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and bond angles; use synchrotron sources for high-resolution data .
  • NMR Spectroscopy : Employ 2D techniques (COSY, NOESY) to assign proton coupling and confirm ring junction stereochemistry .
  • IR Spectroscopy : Validate functional groups (e.g., ketone at C8) by comparing experimental peaks with computational predictions (DFT/B3LYP) .

[Advanced] How can structure-activity relationships (SAR) be systematically explored for potential anticancer applications?

Q. Methodological Answer :

  • Design SAR Workflow :
    • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 4, and 7 to modulate electronic and steric effects .
    • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ measurements and apoptosis markers (caspase-3 activation) .
    • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II .
  • Data Integration : Use multivariate analysis (PCA) to correlate substituent properties with bioactivity .

[Advanced] What strategies mitigate challenges in studying the compound’s reactivity under photolytic conditions?

Q. Methodological Answer :

  • Controlled Irradiation : Use monochromatic light sources (e.g., 365 nm UV) in quartz reactors to isolate specific photochemical pathways .
  • Trapping Intermediates : Employ low-temperature matrices (-196°C) with ESR spectroscopy to detect radical intermediates .
  • Kinetic Analysis : Apply time-resolved spectroscopy (TRES) to measure reaction rates and propose mechanisms (e.g., [2+2] cycloaddition vs. ring-opening) .

[Basic] How should researchers validate the reproducibility of synthetic yields across different batches?

Q. Methodological Answer :

  • Statistical Design : Use a factorial experimental design (e.g., 3x3 matrix) to test variables like catalyst loading, temperature, and reaction time .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time yield monitoring .
  • Blind Replication : Assign independent teams to repeat syntheses under identical conditions and compare yields via ANOVA .

[Advanced] How can computational methods enhance understanding of the compound’s supramolecular interactions?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMSO) to predict solubility and aggregation behavior .
  • Crystal Packing Analysis : Use Mercury Software to analyze Hirshfeld surfaces and identify dominant intermolecular forces (e.g., π-π stacking) .
  • Machine Learning : Train models on existing tricyclic compound databases to predict crystallization tendencies .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Risk Assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and ensure fume hoods are used for synthesis .
  • Waste Management : Neutralize reactive intermediates (e.g., ketones) with aqueous NaHCO₃ before disposal .
  • Emergency Preparedness : Train staff on spill response (e.g., activated carbon absorption) and maintain eyewash stations .

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